molecular formula C22H30N4O3S B2586276 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 923681-71-4

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2586276
CAS No.: 923681-71-4
M. Wt: 430.57
InChI Key: PKRDBQVRGJOALQ-UHFFFAOYSA-N
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Description

This compound features a central 1H-imidazole ring substituted at position 1 with a cyclopentylcarbamoylmethyl group and at position 5 with a hydroxymethyl moiety. A sulfanyl bridge at position 2 connects to an acetamide group, which is further substituted with a 2,4,6-trimethylphenyl (mesityl) aromatic ring. The mesityl group introduces steric bulk, likely influencing target binding selectivity.

Properties

IUPAC Name

N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-14-8-15(2)21(16(3)9-14)25-20(29)13-30-22-23-10-18(12-27)26(22)11-19(28)24-17-6-4-5-7-17/h8-10,17,27H,4-7,11-13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRDBQVRGJOALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbonyl group in the cyclopentylcarbamoyl moiety can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoimidazole-Based Acetamides ()

Compound 22 : 2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate

  • Structural Differences : Replaces the imidazole core with a benzoimidazole system, increasing aromaticity. The cyclohexyl group (vs. cyclopentyl in the target compound) introduces subtle conformational differences due to ring size.
  • Synthesis : Prepared via acid-catalyzed cyclization and purified via flash chromatography (84 mg yield). Key ¹H NMR signals include δ 4.67 (s, 2H, acetate group) .
  • Relevance : Demonstrates the feasibility of synthesizing carbocyclic-substituted imidazole derivatives, though the target compound’s hydroxymethyl group may require orthogonal protection strategies.

Compound 10VP91 : 2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-(bicycloheptanyl)acetamide

  • Structural Differences : Features a bicyclic terpene-derived amine (vs. mesityl group), highlighting the impact of aromatic vs. aliphatic substituents on hydrophobicity.
  • Synthesis : Utilizes HOBt/EDC coupling for amide bond formation, a method applicable to the target compound’s mesityl-acetamide moiety .

Sulfinyl/Sulfonyl Benzimidazole Derivatives ()

Compounds 3ae/3af: N-(Carbamoylmethyl)-2-{4-[(methoxybenzimidazolyl)sulfinyl/sulfonyl]phenoxy}acetamides

  • Structural Differences : Sulfinyl/sulfonyl groups (vs. sulfanyl in the target) increase polarity and hydrogen-bonding capacity. The benzimidazole core (vs. imidazole) may alter π-π stacking interactions.
  • Spectroscopy : ¹H NMR signals at δ 3.34 (br, NH/NH₂) and δ 7.89 (dd, aromatic protons) align with carbamoyl and sulfonamide motifs .
  • Relevance : Highlights the role of sulfur oxidation states in modulating electronic properties and bioavailability.

Oxadiazole-Sulfanyl Acetamides ()

Compounds 8a-w : N-Substituted 2-{[5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Structural Differences: Oxadiazole ring (vs. imidazole) increases metabolic stability but reduces basicity. The indole moiety (vs.
  • Spectroscopy : ¹H NMR signals at δ 4.16 (br.s, NHNH₂) and EIMS fragments (m/z 130, 158) reflect common acetamide and heterocyclic cleavage patterns .
  • Relevance : Illustrates the versatility of sulfanyl-acetamide linkers in drug design.

Comparative Data Table

Feature Target Compound Compound 22 3ae/3af 8a-w
Core Structure Imidazole Benzoimidazole Benzimidazole Oxadiazole
Sulfur Functional Group Sulfanyl (thioether) N/A Sulfinyl/sulfonyl Sulfanyl
Key Substituent Cyclopentylcarbamoylmethyl, Mesityl Cyclohexyl, Acetate Methoxy, Sulfinylphenoxy Indol-3-ylmethyl
¹H NMR (δ) Not reported 4.67 (s, acetate CH₂) 3.34 (br, NH), 7.89 (dd) 4.16 (br.s, NHNH₂)
Synthesis Yield N/A 84 mg 73% Varied (e.g., m/z 380 [M]⁺)

Key Findings and Implications

Ring Size and Lipophilicity : The cyclopentyl group (5-membered) in the target compound may confer slightly lower steric hindrance and higher flexibility compared to cyclohexyl (6-membered) in Compound 22 .

Synthetic Feasibility : Amide coupling methods (e.g., HOBt/EDC in ) are directly applicable to the target compound’s synthesis, though hydroxymethyl protection may be necessary .

Spectroscopic Benchmarking : NMR signals for acetamide and carbamoyl groups (δ 3.34–4.67) provide reference points for characterizing the target compound .

Biological Activity

The compound 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes an imidazole ring, a cyclopentylcarbamoyl moiety, and a trimethylphenyl group, which contribute to its unique properties and biological interactions.

  • Molecular Formula : C20H26N4O3S
  • Molecular Weight : Approximately 402.5 g/mol
  • Key Functional Groups : Imidazole ring, hydroxymethyl group, sulfanyl linkage.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Notably, it has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action is believed to involve the modulation of specific enzymes and receptors that influence cellular pathways associated with cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest potential antimicrobial activity. The imidazole ring is known for its ability to interact with various biological targets, potentially affecting enzyme activities and receptor interactions involved in microbial resistance.

The biological activity of the compound likely stems from its ability to bind to specific molecular targets within cells. This interaction can lead to alterations in biochemical pathways that are crucial for the survival and proliferation of cancerous and microbial cells. Understanding these interactions is essential for elucidating its therapeutic potential .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaNotable Features
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamideC14H16N4O3Contains a nitro group; used in cancer research.
2-{1-[4-Fluorophenyl]methyl}-5-(hydroxymethyl)-1H-imidazol-2-amideC19H24N4O3Similar imidazole structure; potential anticancer properties.
2-{1-[Cyclohexylcarbamoyl]methyl}-5-(hydroxymethyl)-1H-imidazol-2-amideC20H26N4O3Cyclohexyl instead of cyclopentyl; different pharmacological profile.

These comparisons underscore the specific combination of functional groups in This compound , which may enhance its selectivity towards certain biological targets .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on A549 Cell Line : In vitro tests demonstrated that the compound significantly inhibits the proliferation of A549 cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : Initial findings indicate that the compound exhibits antimicrobial properties against various bacterial strains, warranting further investigation into its efficacy and mechanism of action.
  • Enzyme Interaction Studies : Research is ongoing to understand how this compound interacts with specific enzymes involved in cancer metabolism and microbial resistance.

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